molecular formula C7H14N2O4S B2480105 Ethyl (2S)-1-sulfamoylpyrrolidine-2-carboxylate CAS No. 1485814-82-1

Ethyl (2S)-1-sulfamoylpyrrolidine-2-carboxylate

Cat. No. B2480105
CAS RN: 1485814-82-1
M. Wt: 222.26
InChI Key: JTVSCILRYKVTFP-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves novel and versatile catalysts and reactions. For example, the use of 2-(Sulfooxy)propane-1,2,3-tricarboxylic acid as a catalyst for formylation of alcohols and amines with ethyl formate showcases innovative approaches in organic synthesis (Ghorbani‐Choghamarani & Akbaripanah, 2012). Moreover, the development of ethyl glyoxylate N-tosylhydrazone as a sulfonyl-transfer reagent in base-catalyzed sulfa-Michael reactions points to the versatility of reagents in synthesizing functionalized sulfones (Fernández et al., 2014).

Molecular Structure Analysis

The crystal structure and molecular geometry of related compounds have been determined through X-ray diffraction studies and DFT quantum chemical methods. For instance, the synthesis and crystal structure analysis of (2S,6R) Ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate provides insights into the compound's conformation and intermolecular interactions (Sambyal et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving ethyl (2S)-1-sulfamoylpyrrolidine-2-carboxylate and its derivatives are characterized by their specificity and efficiency. For example, the double reduction of cyclic sulfonamides showcases an efficient method to construct molecules with significant complexity, demonstrating the functional versatility of sulfonamide groups (Evans, 2007).

Physical Properties Analysis

The physical properties, including solubility and chemical stability of this compound derivatives, are critical for their application in various domains. Studies on related compounds, such as ethyl 2-aryl(methyl)sulfonylamino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylates, have provided valuable data on their acid-base properties, solubility, and chemical stability (Chekanova et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity and interaction with other compounds, play a significant role in the application and synthesis of this compound. The synthesis and characterization of substituted ethyl compounds, for instance, have led to a deeper understanding of their reactivity and potential as antioxidant agents, highlighting the importance of detailed chemical property analysis (Asha et al., 2009).

Scientific Research Applications

Chemical Synthesis and Peptide Protection Research has explored various groups for carboxyl-group protection in peptide synthesis, noting alternatives like the 2-(p-nitrophenylthio)ethyl group, which offer certain advantages such as selective removal under specific conditions, indicating potential applications in synthesizing complex peptides or protecting sensitive functional groups during reactions (Amaral, 1969).

Crosslinking in Immunodiagnostic Applications Another study highlighted the use of 1-Ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) for crosslinking antibodies on functionalized surfaces. This has significant implications for the development of more efficient and cost-effective immunoassays, which are critical in biomedical diagnostics, biosensors, and lab-on-a-chip devices (Vashist, 2012).

Environmental Studies and Pollutant Analysis Environmental science research has investigated perfluorinated sulfonamides, revealing their occurrence and importance in studying environmental pollutants. Such compounds, due to their persistence and bioaccumulation potential, are crucial in understanding environmental pollution and developing strategies for pollution control and remediation (Shoeib et al., 2005).

Biotransformation of Pollutants Studies on the biotransformation of perfluoroalkyl acid precursors, such as those involving sulfonamides, are essential for evaluating environmental fate, toxicity, and remediation strategies for persistent organic pollutants. This research is vital for comprehensive environmental risk assessments and for informing the design of safer chemicals (Zhang et al., 2020).

Catalysis and Organic Synthesis Research into catalysts for organic synthesis, such as studies on the deoxygenation mechanisms on Ni-promoted MoS2 catalysts, demonstrates the importance of such compounds in facilitating chemical reactions, including those relevant to the production of pharmaceuticals, fuels, and other chemicals. Understanding these mechanisms is crucial for the development of more efficient and environmentally friendly catalytic processes (Brimont et al., 2012).

Mechanism of Action

This is particularly relevant for biologically active compounds. It involves understanding how the compound interacts with biological systems at the molecular level .

Safety and Hazards

This involves understanding the potential risks associated with handling and using the compound. It includes toxicity information, handling precautions, and disposal methods .

Future Directions

This involves predicting or suggesting potential future research directions or applications of the compound .

properties

IUPAC Name

ethyl (2S)-1-sulfamoylpyrrolidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O4S/c1-2-13-7(10)6-4-3-5-9(6)14(8,11)12/h6H,2-5H2,1H3,(H2,8,11,12)/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTVSCILRYKVTFP-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN1S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CCCN1S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.